molecular formula C13H16O6 B1614606 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid CAS No. 5101-00-8

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

Cat. No. B1614606
CAS RN: 5101-00-8
M. Wt: 268.26 g/mol
InChI Key: VBPGSDAYADHUML-UHFFFAOYSA-N
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Description

“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C13H16O6 . Its average mass is 283.277 Da and its monoisotopic mass is 283.105591 Da . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” includes 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 0.93 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” are not available, similar compounds have been studied for their oxidation reactions .


Physical And Chemical Properties Analysis

“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 509.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.1±3.0 kJ/mol and its flash point is 261.9±30.1 °C .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a variant of 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid, has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This approach enables the UV-light-triggered permselective transport of ionic species in aqueous solution through the channels, which can be useful in controlled release, sensing, and information processing applications (Ali et al., 2012).

Synthesis and Chemical Transformation

The 3,4,5-trimethoxyphenyl substituent, a key structure in various natural products, has been successfully introduced via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium. This method has shown to be effective for incorporating this substructure into different compounds (Hoye & Kaese, 1982).

Biological Activity Screening

Compounds containing 3,4,5-trimethoxyphenyl structures have been synthesized with significant stereoselectivity and screened for biological activities. This indicates potential applications in pharmacology and medicinal chemistry (Chaitramallu et al., 2017).

Spectroscopic Investigation and Molecular Docking

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid derivatives have been subject to spectroscopic investigation, revealing properties like charge transfer and electron delocalization within the molecule. These studies extend to molecular docking evaluations, indicating the potential for designing new nonlinear optical materials and for exploring biological interactions (Vanasundari et al., 2017).

Potential in Preparing New Heterocyclic Compounds

Reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a related compound, have led to the preparation of new heterocyclic compounds with antimicrobial and antifungal activities. This suggests potential applications in developing new therapeutic agents (Sayed et al., 2003).

properties

IUPAC Name

4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPGSDAYADHUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302693
Record name 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

CAS RN

5101-00-8
Record name 5101-00-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Zheng, T Zhang, H Maekawa - The Journal of Organic …, 2022 - ACS Publications
Direct reductive carboxylation of easily prepared aryl vinyl ketones under the atmosphere of carbon dioxide led to the selective formation of γ-keto carboxylic acids in 38–86% yields. …
Number of citations: 3 pubs.acs.org
鄭素華 - 2022 - nagaokaut.repo.nii.ac.jp
The development of eco-friendly reactions such as catalytic reactions and heavy metal-free reactions with no use of hazardous, flammable, or explosive chemicals has been proceeding …
Number of citations: 3 nagaokaut.repo.nii.ac.jp

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